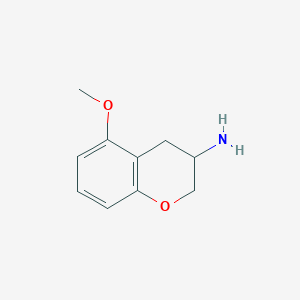

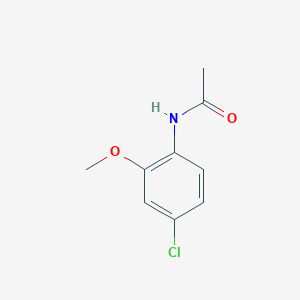

5-Methoxychroman-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 5-Methoxychroman-3-amine involves several key methods and steps. For example, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described as a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showing the versatility of reactions involving methoxy and amino groups in synthesizing complex molecules (Aquino et al., 2015). Additionally, the synthesis of dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a sequence of reactions highlights the multi-step nature of synthesizing related compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

The molecular structure of 5-Methoxychroman-3-amine and its analogues is characterized by the presence of a chroman backbone with methoxy and amino functional groups. The new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, provides insight into the structural aspects of chromanone derivatives. Its crystal structure, spectral analysis, and thermal stability were extensively studied, showing the significance of methoxy groups and intramolecular hydrogen bonds in determining the molecule's stability and reactivity (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Reactions and Properties

Chemical reactions involving 5-Methoxychroman-3-amine derivatives demonstrate the compound's reactivity and versatility. The pseudo-five-component reaction between 3-formylchromones, Meldrum's acid, isocyanides, and primary arylamines to synthesize chromone-containing peptidomimetics underlines the compound's ability to form multiple new bonds, including C-C, C-N, and C=O bonds, at ambient temperatures (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).

Physical Properties Analysis

The physical properties of 5-Methoxychroman-3-amine derivatives, such as solubility, melting points, and thermal stability, are crucial for their handling and application in various chemical processes. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one up to 128°C in an air atmosphere illustrates the importance of understanding these properties for the compound's practical use (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending the versatility of 5-Methoxychroman-3-amine in chemical syntheses and applications. The study of reactions with amines and the synthesis of amino diols from 5-methoxyfuran-2(5H)-one highlights the compound's reactivity and potential for creating structurally diverse and pharmacologically significant compounds (Feringa & Lange, 1988).

科学的研究の応用

Synthesis and Receptor Interaction

Synthesis of Enantiomerically Pure Derivatives : A study by Hammarberg et al. (2000) detailed the synthesis of enantiomerically pure 3-aminochromans from 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. These compounds, particularly those substituted with carboxylate esters, amides, and ketones, showed high affinity and selectivity for the 5-HT1A receptor, indicating potential as selective serotonin receptor modulators (Hammarberg et al., 2000).

Chemoselective Synthesis of Pyrroles : The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones was described by Aquino et al. (2015), showcasing the versatility of 5-methoxy derivatives in synthesizing heterocyclic compounds with potential biological activities (Aquino et al., 2015).

Dopaminergic Compound Synthesis : Öztaşkın et al. (2011) synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with dopaminergic activity, highlighting the potential of 5-methoxychroman derivatives in developing treatments for neurological disorders (Öztaşkın et al., 2011).

Antineoplastic and Antimicrobial Applications

Antineoplastic Agent Synthesis : Pettit et al. (2003) synthesized 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, demonstrating significant anticancer activity, indicative of the therapeutic potential of 5-methoxy derivatives in cancer treatment (Pettit et al., 2003).

Antimicrobial Activity of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good to moderate antimicrobial activities, suggesting the utility of 5-methoxychroman derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Neurological Disease Treatment Potential

- Parkinson's Disease and Schizophrenia : Del Bello et al. (2019) investigated 1,4-dioxane derivatives with methoxy and hydroxy substitutions for their affinity/activity at D2-like, 5-HT1A, and α1-adrenoceptor subtypes. Compounds with specific profiles showed potential for treating Parkinson's disease or schizophrenia, indicating the promise of 5-methoxychroman derivatives in neurological therapeutics (Del Bello et al., 2019).

Safety and Hazards

While specific safety and hazard information for 5-Methoxychroman-3-amine is not available, it’s important to note that aromatic amines, which include 5-Methoxychroman-3-amine, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .

将来の方向性

特性

IUPAC Name |

5-methoxy-3,4-dihydro-2H-chromen-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHODZRKJYJILTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(CO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552714 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110927-03-2 |

Source

|

| Record name | 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

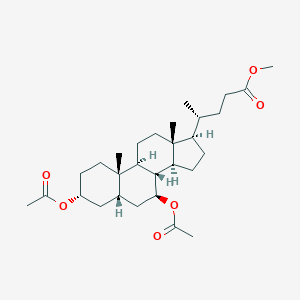

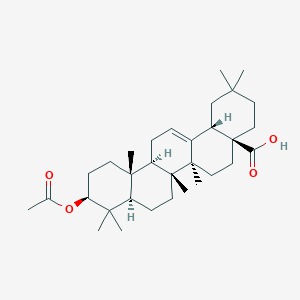

![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)

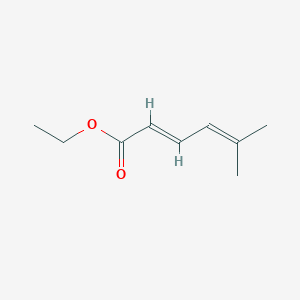

![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)